molecular formula C9H7BrClN B2549085 3-bromo-5-chloro-7-methyl-1H-indole CAS No. 1388047-37-7

3-bromo-5-chloro-7-methyl-1H-indole

Cat. No.: B2549085
CAS No.: 1388047-37-7
M. Wt: 244.52
InChI Key: AXCTZGBUMSTFNP-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-7-methyl-1H-indole typically involves the bromination and chlorination of 7-methyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the indole ring under controlled conditions. For example, bromination can be achieved using bromine in acetic acid, while chlorination can be done using chlorine gas or sodium hypochlorite in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-7-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-5-chloro-7-methyl-1H-indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1H-indole
  • 5-chloro-1H-indole
  • 7-methyl-1H-indole

Comparison

3-bromo-5-chloro-7-methyl-1H-indole is unique due to the presence of both bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its biological properties .

Properties

IUPAC Name

3-bromo-5-chloro-7-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN/c1-5-2-6(11)3-7-8(10)4-12-9(5)7/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCTZGBUMSTFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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